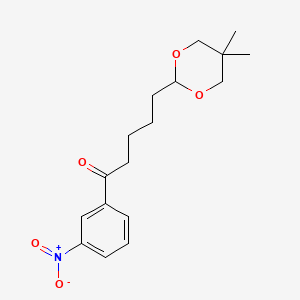

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2)11-22-16(23-12-17)9-4-3-8-15(19)13-6-5-7-14(10-13)18(20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRDBDSYSRAOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-33-9 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE typically involves multi-step organic reactions:

Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols.

Attachment of the Nitrophenyl Group: This step might involve nitration reactions or coupling reactions using nitrobenzene derivatives.

Formation of the Pentanone Chain: This could involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dioxane ring or the pentanone chain.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation reagents or nucleophiles for aromatic substitution.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE: could have several applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application:

Biological Activity: If the compound interacts with biological targets, it might do so by binding to specific enzymes or receptors, altering their activity.

Chemical Reactions: The compound’s reactivity would be governed by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-Iodobutyrophenone CAS: 898785-56-3 Molecular Formula: C₁₆H₂₁IO₃ Key Differences:

- Iodo substituent at the 3' position instead of nitro.

- Higher molecular weight (428.24 g/mol) due to iodine.

2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone CAS: Not explicitly listed (derived from structural data). Molecular Formula: C₁₇H₂₁F₂O₃ (estimated). Key Differences:

- Fluorine substituents at 2' and 4' positions.

- Electron-withdrawing effects similar to nitro but with smaller atomic radius, leading to distinct steric and electronic profiles. Fluorine may enhance metabolic stability in pharmaceutical applications .

Electron-Donating and Bulkier Substituents

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone CAS: 898786-77-1 Molecular Formula: C₂₀H₃₀O₄ Key Differences:

- Methoxy (electron-donating) and methyl groups at 3',4',5' positions.

- Increased steric hindrance and lipophilicity due to methyl groups.

- Potential for altered pharmacokinetics compared to nitro derivatives .

2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Molecular Formula: C₁₈H₂₆O₅ Key Differences:

Aliphatic Chain Modifications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-trifluoromethylbutyrophenone CAS: 898786-65-7 Molecular Formula: C₁₇H₂₁F₃O₃ Key Differences:

- Trifluoromethyl group at the 4' position.

Key Properties

| Compound | Substituent | Molecular Weight (g/mol) | Polarity | Notable Reactivity |

|---|---|---|---|---|

| 3'-Nitrovalerophenone derivative | NO₂ | 321.37 | High | Reducible to amine; participates in electrophilic substitution |

| 3'-Iodobutyrophenone derivative | I | 428.24 | Moderate | Susceptible to Ullmann coupling |

| 4'-Trifluoromethylbutyrophenone derivative | CF₃ | 338.35 | Moderate | Resistant to oxidation |

| 3',5'-Dimethyl-4'-methoxyvalerophenone | OCH₃, CH₃ | 334.45 | Low | Enhanced lipophilicity |

Biological Activity

4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-NITROVALEROPHENONE is a synthetic compound with potential biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21NO5

- Molecular Weight : 307.34 g/mol

- CAS Number : 898786-30-6

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its cytotoxic properties against various cancer cell lines. The compound exhibits significant antitumor activity, which is crucial for its potential application in cancer therapy.

Cytotoxicity Studies

Several studies have reported the cytotoxic effects of this compound on human tumor cell lines. The following table summarizes the findings related to its IC50 values (the concentration required to inhibit cell growth by 50%) across different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| BxPC3 (Pancreatic) | ≤0.34 | |

| H157 (Lung) | Not specified | |

| Various Tumors | Low nanomolar range |

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of cellular stress responses and apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at both G1 and G2/M phases, disrupting normal cell proliferation.

- Reactive Oxygen Species (ROS) Production : It may increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis in sensitive cell lines .

- Interaction with Cellular Targets : The compound's structure suggests potential interactions with cellular targets such as the spliceosome and other critical proteins involved in cell survival and proliferation .

Case Studies and Research Findings

Recent research has focused on the synthesis of related compounds and their biological evaluation:

- A study evaluated new Cu(I) complexes derived from similar structures and found them to exhibit significant antitumor activity against various human tumor cell lines, indicating that modifications to the dioxane moiety can enhance biological activity .

- Another investigation demonstrated that derivatives of this compound showed superior efficacy compared to cisplatin in overcoming drug resistance in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.